セドレロプシン

概要

説明

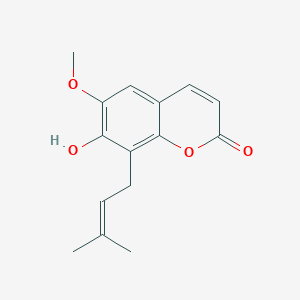

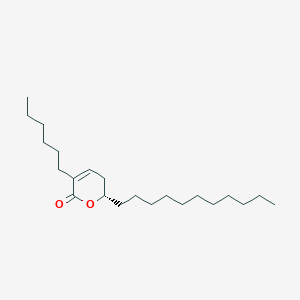

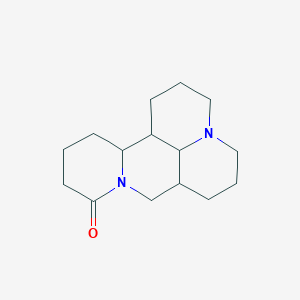

Cedrelopsin is a naturally occurring prenylated coumarin compound, primarily isolated from the bark of Cedrelopsis grevei. This compound belongs to the class of phenylpropanoids and is known for its diverse biological activities, including antioxidant, hepatoprotective, and anticancer properties .

科学的研究の応用

Cedrelopsin has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other coumarin derivatives and studying reaction mechanisms.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its diverse biological activities.

作用機序

Target of Action

Cedrelopsin, a natural phenylpropanoid compound , has been found to exhibit significant inhibition against A549 cells

Mode of Action

It has been suggested that cedrelopsin induces cell cycle arrest at the g2/m phase and down-regulates the expression of g2/m regulatory proteins such as cyclin b1, cdc2, and cdc25c .

Biochemical Pathways

Cedrelopsin appears to affect the oxidative stress pathway. It has been shown to have hepatoprotective effects, demonstrated by significant alterations in serum liver dysfunction biomarker enzymes, liver lipid peroxidation, and antioxidant enzymes . .

Result of Action

Cedrelopsin has been shown to have antioxidant activity and hepatoprotective potential . It appears to protect against cypermethrin-induced lipid peroxidation, oxidative stress, and liver damage . In addition, Cedrelopsin has been found to induce cell cycle arrest at the G2/M phase .

Action Environment

The action, efficacy, and stability of Cedrelopsin can be influenced by various environmental factors. For instance, the hepatoprotective effects of Cedrelopsin were observed in a study where male mice were exposed to cypermethrin, a pesticide . This suggests that the compound’s action may be particularly relevant in environments where oxidative stress is induced by certain toxins.

準備方法

Synthetic Routes and Reaction Conditions: Cedrelopsin can be synthesized through a domino Wittig reaction, followed by deprenylation, intramolecular prenylation, and cyclization . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the coumarin ring structure.

Industrial Production Methods: Industrial production of Cedrelopsin involves extracting the heartwood of red cone wood using water or organic solvents. The extract is then purified through crystallization, washing, and drying processes . This method ensures the efficient isolation of Cedrelopsin in large quantities suitable for research and industrial applications.

化学反応の分析

Types of Reactions: Cedrelopsin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen functionalities into the Cedrelopsin molecule.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific atoms or groups in the Cedrelopsin structure.

Major Products: The major products formed from these reactions include various derivatives of Cedrelopsin with enhanced or modified biological activities. These derivatives are crucial for studying the compound’s potential therapeutic applications .

類似化合物との比較

Cedrelopsin is unique among prenylated coumarins due to its specific structure and biological activities. Similar compounds include:

Balsamiferone: Another prenylated coumarin with similar antioxidant properties but different structural features.

Scoparone: Known for its hepatoprotective effects, scoparone shares some biological activities with Cedrelopsin but differs in its chemical structure.

Cedrelopsin’s uniqueness lies in its combination of antioxidant, hepatoprotective, and anticancer activities, making it a valuable compound for various scientific research and industrial applications.

特性

IUPAC Name |

7-hydroxy-6-methoxy-8-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-9(2)4-6-11-14(17)12(18-3)8-10-5-7-13(16)19-15(10)11/h4-5,7-8,17H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEIJMSDKBAFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=CC(=C1O)OC)C=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the potential mechanism of action for Cedrelopsin and how does it affect cell division?

A1: While the exact mechanism remains under investigation, research suggests that Cedrelopsin, along with the structurally similar compound Dehydrogeijerin, disrupts cell division by interfering with the formation of mitotic spindles. [] These structures are crucial for proper chromosome segregation during mitosis. Interestingly, unlike some anti-cancer compounds, Cedrelopsin doesn't seem to directly bind to microtubules (the building blocks of mitotic spindles). [] Instead, the formation of abnormal mitotic spindles after Cedrelopsin treatment resembles the effects observed with mitotic kinase inhibitors, suggesting that Cedrelopsin may target these enzymes. [] Specifically, Polo-like kinase 1 (PLK1) and cyclin-dependent kinase 1 (CDK1) are being investigated as potential targets. []

Q2: Which cancer cell lines have shown sensitivity to Cedrelopsin and what is the range of its antiproliferative activity?

A2: Cedrelopsin has demonstrated antiproliferative activity against HeLa (cervical cancer) and PC-3 (prostate cancer) cell lines. [] In HeLa cells, Cedrelopsin exhibits an IC50 value of 7.8 µM, while in PC-3 cells, the IC50 is 27.8 µM. [] This suggests that Cedrelopsin might be more potent against certain cancer types.

Q3: From which natural sources can Cedrelopsin be isolated?

A4: Cedrelopsin has been isolated from several plant species. It was initially identified in the Mountain torchwood (Amyris madrensis) as part of research focusing on plants with potential anti-cancer properties. [] It has also been found in Flindersia brayleyana, a species known to be rich in coumarins, [] and in Melicope borbonica, a medicinal plant traditionally used for wound healing. [] Interestingly, Cedrelopsin has been identified in Artemisia capillaris, a herb used in Chinese medicine for liver ailments, marking the first report of this compound in the species. [, ]

Q4: What are the traditional medicinal uses of plants containing Cedrelopsin?

A5: While specific traditional uses for Cedrelopsin itself are not extensively documented, plants from which it has been isolated have a history of medicinal applications. For example, Melicope borbonica, a source of Cedrelopsin, is traditionally employed for wound healing and other ailments on Réunion Island. [] This suggests that Cedrelopsin, along with other bioactive compounds present in these plants, might contribute to their therapeutic properties.

Q5: What is the significance of domino reactions in the synthesis of Cedrelopsin?

A6: Domino reactions have proven valuable in achieving a more efficient and regioselective synthesis of Cedrelopsin. [] This approach allows for the sequential formation of multiple bonds in a single reaction vessel, simplifying the synthetic procedure and potentially increasing the overall yield. This method highlights the potential of utilizing domino reactions in natural product synthesis, especially for complex molecules like Cedrelopsin.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3Ar,6R,6aR)-2,2-dimethyl-4-oxo-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B26853.png)

![Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]-(9CI)](/img/structure/B26863.png)

![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)